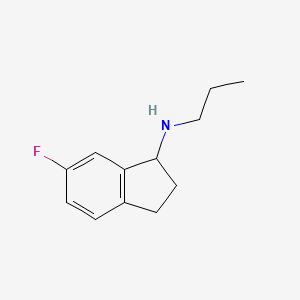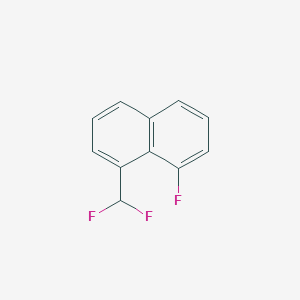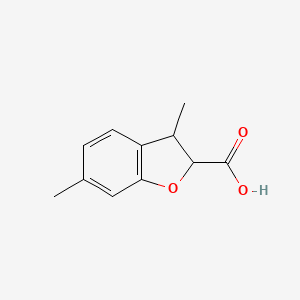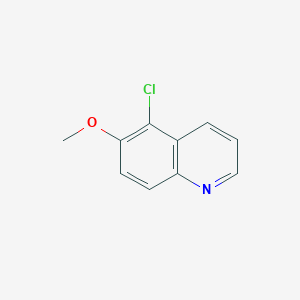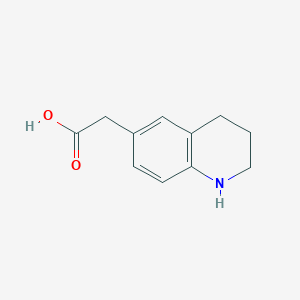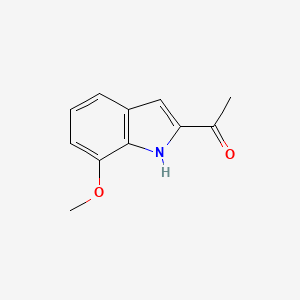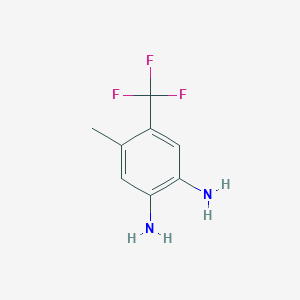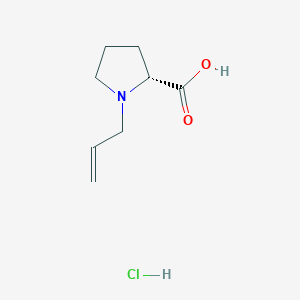
(R)-Alpha-allyl-proline,HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Alpha-allyl-proline, HCl is a chiral amino acid derivative that has garnered interest in various fields of research due to its unique structural and functional properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Alpha-allyl-proline, HCl typically involves the following steps:
Starting Material: The synthesis begins with the commercially available ®-proline.
Allylation: The ®-proline undergoes an allylation reaction where an allyl group is introduced. This step often involves the use of allyl bromide in the presence of a base such as sodium hydride.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-Alpha-allyl-proline, HCl is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
®-Alpha-allyl-proline, HCl can undergo various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The compound can be reduced to remove the allyl group, yielding ®-proline.
Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (mCPBA) for epoxidation and osmium tetroxide for dihydroxylation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the allyl group.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products
Epoxides: Formed through oxidation of the allyl group.
Alcohols: Resulting from partial oxidation.
Substituted Prolines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
®-Alpha-allyl-proline, HCl has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme-substrate interactions and protein engineering.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ®-Alpha-allyl-proline, HCl exerts its effects is primarily through its interaction with biological molecules. The allyl group can participate in various chemical reactions, making the compound a versatile intermediate in biochemical pathways. The molecular targets include enzymes and receptors that recognize the proline moiety, facilitating specific biochemical transformations.
Comparison with Similar Compounds
Similar Compounds
(S)-Alpha-allyl-proline, HCl: The enantiomer of ®-Alpha-allyl-proline, HCl with similar properties but different biological activity.
®-Proline: The parent compound without the allyl group.
®-Alpha-methyl-proline, HCl: A similar compound with a methyl group instead of an allyl group.
Uniqueness
®-Alpha-allyl-proline, HCl is unique due to the presence of the allyl group, which imparts distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C8H14ClNO2 |
|---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
(2R)-1-prop-2-enylpyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-2-5-9-6-3-4-7(9)8(10)11;/h2,7H,1,3-6H2,(H,10,11);1H/t7-;/m1./s1 |
InChI Key |
OXIPWMWSVJMAQA-OGFXRTJISA-N |
Isomeric SMILES |
C=CCN1CCC[C@@H]1C(=O)O.Cl |
Canonical SMILES |
C=CCN1CCCC1C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



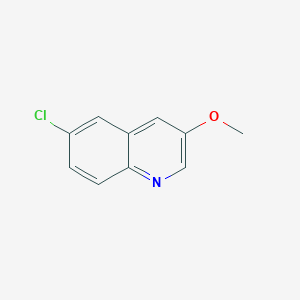
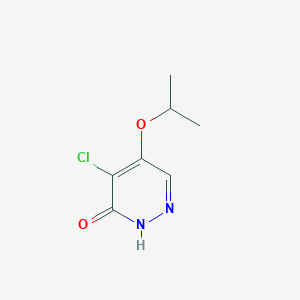
![5-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11904761.png)
![6,7,8,9-Tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one](/img/structure/B11904762.png)
